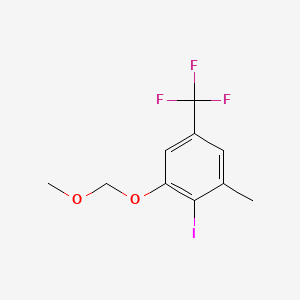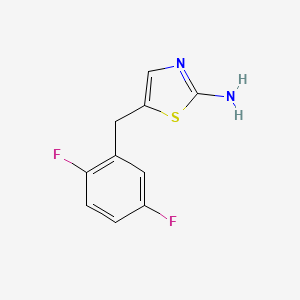
7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is a complex organic compound with the molecular formula C13H11ClO5. This compound is known for its unique structural features, which include a naphthalene ring substituted with chloro, hydroxy, and methoxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- typically involves multi-step organic reactions. One common method includes the chlorination of 2-naphthalenecarboxylic acid followed by hydroxylation and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy and methoxy derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions include various substituted naphthalenes, quinones, and other derivatives that retain the core naphthalene structure.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- involves its interaction with specific molecular targets. The chloro, hydroxy, and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, including oxidative stress and enzyme inhibition, which contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the chloro, hydroxy, and methoxy substitutions.
7-Chloro-2-naphthalenecarboxylic acid: Contains only the chloro substitution.
4-Hydroxy-2-naphthalenecarboxylic acid: Contains only the hydroxy substitution.
Uniqueness
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is unique due to the combination of chloro, hydroxy, and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C13H11ClO5 |
|---|---|
Peso molecular |
282.67 g/mol |
Nombre IUPAC |
7-chloro-4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO5/c1-18-10-5-8(14)12(19-2)7-3-6(13(16)17)4-9(15)11(7)10/h3-5,15H,1-2H3,(H,16,17) |
Clave InChI |
FTRKQTKMXUBRMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1C(=CC(=C2)C(=O)O)O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)

![25-Methoxy-31-methyl-22,22-dioxo-3,22lambda6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17(29),18,20,24,26-dodecaen-16-one](/img/structure/B13929743.png)




![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)

![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)

![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)

